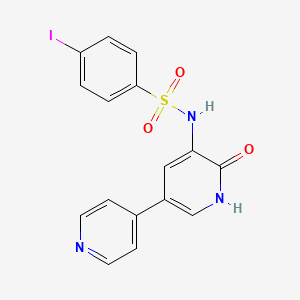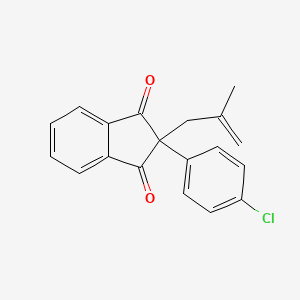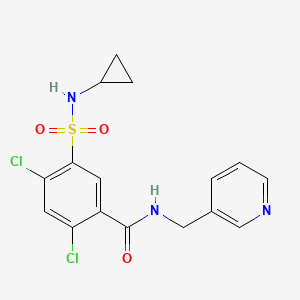![molecular formula C16H13ClF2N2O4 B11068728 Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)
Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA is a synthetic organic compound that belongs to the class of benzoylureas. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure, which includes a chlorodifluoromethoxy group and a methoxybenzoyl group, contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorodifluoromethoxybenzene: This intermediate can be synthesized by reacting 4-chlorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate.
Formation of 4-chlorodifluoromethoxyphenyl isocyanate: The intermediate 4-chlorodifluoromethoxybenzene is then reacted with phosgene to form the corresponding isocyanate.
Coupling with 3-methoxybenzoic acid: The final step involves the reaction of 4-chlorodifluoromethoxyphenyl isocyanate with 3-methoxybenzoic acid to yield N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzoylureas with different functional groups.
Scientific Research Applications
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA can be compared with other benzoylurea compounds, such as:
N-(3-CHLORO-4-METHYLPHENYL)-N’-(4-CHLOROPHENYL)UREA: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
N-(2,6-DIFLUOROBENZOYL)-N’-(3-CHLORO-4-FLUOROPHENYL)UREA: Another benzoylurea compound with different fluorine and chlorine substitutions, affecting its chemical properties and applications.
The uniqueness of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHOXYBENZOYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClF2N2O4 |
|---|---|
Molecular Weight |
370.73 g/mol |
IUPAC Name |
N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H13ClF2N2O4/c1-24-13-4-2-3-10(9-13)14(22)21-15(23)20-11-5-7-12(8-6-11)25-16(17,18)19/h2-9H,1H3,(H2,20,21,22,23) |
InChI Key |
SZDSGFRXMQEJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B11068654.png)
methanone](/img/structure/B11068661.png)
![4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068669.png)
![2,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzenecarbothioamide](/img/structure/B11068680.png)
![4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11068684.png)
![9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068690.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11068705.png)
![ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)
![1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)

![7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11068725.png)

